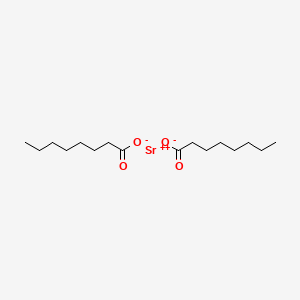

Strontium(2+) octanoate

Description

Significance of Alkaline Earth Metal Carboxylates in Contemporary Chemical Science

Alkaline earth metal carboxylates, which include compounds of elements like strontium, are of considerable importance in modern chemical science. psu.edu These compounds play crucial roles in diverse fields such as biochemistry, materials science, and catalysis. psu.edu The divalent cations of these metals, including Sr2+, are abundant and are integral to many biochemical processes, often found in the active sites of metalloproteins and oxygen-evolving complexes. psu.edu

In materials science, alkaline earth metal carboxylates are valuable precursors and building blocks. They are used in the synthesis of metal-organic frameworks (MOFs), which have applications in selective gas adsorption. psu.edu Furthermore, they are employed in the creation of coordination polymers, which can exhibit a variety of structural topologies and properties depending on the metal ion and reaction conditions. rsc.org For instance, certain strontium-based coordination polymers form porous, three-dimensional structures with hydrophilic channels, demonstrating high stability and potential for applications in water adsorption and proton conductivity. rsc.org Recent research has also highlighted their use in the controlled self-assembly of unique graphene-based materials for high-performance supercapacitors. rsc.org

Historical Context of Strontium Coordination Compounds in Research

The study of strontium coordination compounds is built upon the initial discovery of the element itself. Strontium was first identified as a new element in 1790 by Adair Crawford and William Cruickshank in a mineral from Strontian, Scotland, from which it derives its name. wikipedia.org It was first isolated as a metal in 1808 by Humphry Davy. wikipedia.orgrsc.org

The broader field of coordination chemistry, which involves a central metal atom bonded to one or more molecules or ions called ligands, has been known since antiquity, with Prussian blue being one of the oldest known examples. libretexts.org However, the structural understanding of these compounds came much later. For strontium, while various carboxylate compounds were prepared, detailed structural characterizations were not common in early research. osti.gov A survey of early crystallographically characterized strontium carboxylate complexes reveals a wide range of coordination numbers, typically from 6 to 9, with acetate (B1210297) ligands acting in either chelating or chelating-bridging modes. osti.gov The investigation into the structure of strontium compounds, such as strontium hydroxide (B78521) octahydrate and strontium potassium arsenate octahydrate, has provided foundational knowledge on the coordination environments of the strontium ion, which is often surrounded by water molecules in a square antiprism configuration. nih.govnist.gov These historical studies form the basis for understanding the more complex structures and reactivity of organometallic strontium compounds like strontium(2+) octanoate (B1194180).

Scope and Research Gaps in Strontium(2+) octanoate Investigations

This compound, an organometallic compound, is the strontium salt of octanoic acid. alfa-chemistry.com Its chemical and physical properties have been cataloged in various databases, providing foundational data for research. lookchem.comnih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | strontium;octanoate | alfa-chemistry.comnih.gov |

| CAS Number | 58429-86-0 | lookchem.comnih.gov |

| Molecular Formula | C16H30O4Sr | alfa-chemistry.comnih.gov |

| Molecular Weight | 374.0 g/mol | alfa-chemistry.comnih.gov |

| Hydrogen Bond Donor Count | 0 | alfa-chemistry.comlookchem.com |

| Hydrogen Bond Acceptor Count | 4 | alfa-chemistry.comlookchem.com |

| Rotatable Bond Count | 10 | lookchem.com |

| Exact Mass | 374.12002169 Da | lookchem.comnih.gov |

| Complexity | 83.7 | lookchem.comnih.gov |

This data is compiled from various chemical databases and computed properties.

Despite the availability of this basic data, detailed research into this compound is limited to specific applications. One significant area of study has been in the field of nanolubrication. scielo.br Research using Analytical Transmission Electron Microscopy (ATEM) and Atomic Force Microscopy (AFM) has shown that strontium octanoate molecules aggregate into dynamic micelles, which can form a homogeneous molecular film when interacting with solid surfaces. scielo.br Further investigation using AFM revealed that mechanical strain from the microscope tip can displace the molecules, causing them to progressively evolve from spherical to lamellar assemblies. scielo.br Another documented application is its use as a catalyst in the synthesis of polylactide (PLA), with its thermal stability evaluated using thermogravimetric analysis (TGA). umn.edu

Interactive Data Table: Summary of Research Findings on this compound

| Research Area | Key Findings | Methodology | Source |

| Nanolubrication | Forms homogeneous molecular films via micelle aggregation. Molecular assemblies change shape under mechanical strain. | ATEM, EELS, AFM | scielo.br |

| Catalysis | Acts as a catalyst for the synthesis of polylactide (PLA). | Polymer Synthesis, TGA | umn.edu |

A significant research gap exists in the fundamental characterization of this compound. There is a notable lack of publicly available, in-depth spectroscopic data, such as solid-state Nuclear Magnetic Resonance (NMR) studies, which have been systematically applied to other strontium carboxylates to understand coordination motifs. acs.orgnih.gov Furthermore, a definitive single-crystal X-ray diffraction structure has not been reported, which contrasts with other strontium carboxylates and hydroxides whose structures have been elucidated. osti.govnih.gov This absence of precise structural and comprehensive spectroscopic information limits a deeper understanding of its chemical behavior and hinders the exploration of its full potential in catalysis, materials science, and other areas of contemporary chemistry.

Structure

3D Structure of Parent

Properties

CAS No. |

58429-86-0 |

|---|---|

Molecular Formula |

C16H30O4Sr |

Molecular Weight |

374.0 g/mol |

IUPAC Name |

strontium;octanoate |

InChI |

InChI=1S/2C8H16O2.Sr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

YQZLOQWDIAWFTG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Synthetic Methodologies for Strontium 2+ Octanoate

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward reaction between a strontium-containing precursor and an octanoic acid-derived reactant. These routes are often favored for their simplicity and efficiency.

A common and conventional method for preparing organic strontium salts like strontium octanoate (B1194180) is through precipitation reactions in an aqueous solution. This typically involves the reaction of a strontium salt with octanoic acid or a soluble salt of octanoic acid.

One pathway is the neutralization reaction between strontium hydroxide (B78521) and octanoic acid. In this reaction, strontium hydroxide is reacted with two equivalents of octanoic acid, yielding Strontium(2+) octanoate and water. The product can then be precipitated from the solution, often by evaporating the water to concentrate the salt above its solubility limit.

Another widely used method involves the reaction of strontium carbonate with octanoic acid. Solid strontium carbonate is added slowly to a solution of octanoic acid under vigorous stirring. This reaction produces this compound, water, and carbon dioxide gas. Careful monitoring and control of pH are often necessary, especially for pH-sensitive organic anions, to maintain the reaction pH below 9.5 to prevent degradation.

Double displacement (metathesis) reactions can also be employed. This involves reacting a soluble strontium salt, such as strontium nitrate (B79036) or strontium chloride, with a soluble octanoate salt, like sodium octanoate. The relatively low solubility of this compound in the reaction medium drives the formation of the precipitate. Co-precipitation is a related technique used to synthesize various strontium-containing nanomaterials and can be adapted for this purpose.

| Strontium Salt Reactant | Octanoate Source | Reaction Type | Key Byproducts | Primary Advantage |

|---|---|---|---|---|

| Strontium Hydroxide (Sr(OH)₂) | Octanoic Acid | Neutralization | Water (H₂O) | Simple reaction with a clean byproduct. |

| Strontium Carbonate (SrCO₃) | Octanoic Acid | Acid-Base | Water (H₂O), Carbon Dioxide (CO₂) | Utilizes a common and stable strontium source. |

| Strontium Nitrate (Sr(NO₃)₂) | Sodium Octanoate | Metathesis (Precipitation) | Sodium Nitrate (NaNO₃) | Driven by the precipitation of the product. |

| Strontium Chloride (SrCl₂) | Sodium Octanoate | Metathesis (Precipitation) | Sodium Chloride (NaCl) | Uses readily available and highly soluble salts. |

Strontium is a reactive alkaline earth metal that can directly react with acids. The reaction of metallic strontium with octanoic acid results in the formation of this compound and hydrogen gas.

Reaction Equation: Sr(s) + 2 C₈H₁₆O₂(aq) → Sr(C₈H₁₅O₂)₂(aq) + H₂(g)

This reaction is analogous to the reaction of other Group 2 metals with dilute acids. The reaction is typically vigorous, producing bubbles of hydrogen as the metal dissolves to form the colorless solution of the strontium salt. Given the high reactivity of strontium metal with air and water, this synthesis must be conducted under controlled conditions to manage the reaction rate and ensure safety. Strontium metal reacts with water to form strontium hydroxide and hydrogen, and it can burn in the air to produce strontium oxide and strontium nitride.

Indirect Synthetic Pathways

Indirect methods involve the formation of intermediate complexes or precursors that are subsequently converted into the final this compound product. These multistep pathways can offer greater control over the product's purity and morphology.

Ligand exchange, or substitution reaction, is a fundamental process in coordination chemistry where one ligand in a complex ion is replaced by another. This principle can be applied to the synthesis of this compound. The process would typically start with a soluble strontium complex, such as the hexaaquastrontium(II) ion, [Sr(H₂O)₆]²⁺, which is present when strontium salts are dissolved in water.

By introducing a source of octanoate ions (e.g., sodium octanoate), the water ligands can be sequentially replaced by octanoate ligands.

General Reaction Scheme: [Sr(L)ₙ]²⁺ + 2 C₈H₁₅O₂⁻ → [Sr(C₈H₁₅O₂)₂(L)ₙ₋ₓ] + xL

The equilibrium of this reaction can be shifted toward the product by using a high concentration of the incoming octanoate ligand. While specific literature on the ligand exchange synthesis of this compound is scarce, the synthesis of other novel heteroleptic strontium complexes through controlled substitution reactions demonstrates the viability of this approach.

Precursor-based methods involve synthesizing an intermediate compound that contains the necessary components, which is then converted to the final product through processes like thermal decomposition. This strategy is widely used for producing complex oxides like strontium titanate but can be conceptually applied to simpler salts.

For instance, a mixed-ligand strontium complex could be prepared and subsequently heated to remove volatile ligands, leaving behind this compound. Another advanced technique is the polymeric precursor method, where metal ions are chelated within a polymer resin. A polyesterification reaction, for example, creates a homogeneous distribution of the metal ions in a resin, which is then heat-treated to form the desired compound. This approach provides excellent control over stoichiometry and can yield highly pure, homogenous products.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of strontium compounds.

Use of Benign Solvents: Conventional methods often use organic solvents. A green approach prioritizes the use of water as a solvent, as seen in many precipitation-based routes.

Bio-based Reagents: Recent research has demonstrated the "green synthesis" of strontium nanoparticles using plant extracts, such as those from Daucus carota, Juniperus communis L., and Lantana camara. These extracts contain biomolecules that act as reducing and stabilizing (capping) agents, offering an eco-friendly alternative to conventional chemical reagents.

Energy Efficiency: Methods like mechanosynthesis (ball milling) and sonochemistry (using ultrasound) are being explored as energy-efficient alternatives to traditional heating. Mechanosynthesis, for example, can induce self-sustained chemical reactions at room temperature, significantly reducing energy consumption and environmental impact compared to high-temperature methods.

Atom Economy: Synthesis routes like the direct reaction of strontium metal with octanoic acid (where the only byproduct is hydrogen) or the neutralization of strontium hydroxide (where the only byproduct is water) exhibit high atom economy, a core principle of green chemistry.

| Green Chemistry Principle | Conventional Approach | Green Alternative | Example/Benefit |

|---|---|---|---|

| Solvent Choice | Potentially hazardous organic solvents | Water, ethanol, or solvent-free conditions | Aqueous precipitation routes reduce toxicity and waste. |

| Reagent Type | Chemical reducing/stabilizing agents | Plant extracts, biopolymers (e.g., carboxymethyl cellulose) | Eliminates the need for toxic chemicals. |

| Energy Source | Prolonged heating (calcination) | Mechanosynthesis, sonication, microwave irradiation | Reduces energy consumption and can shorten reaction times. |

| Waste Reduction | Reactions may produce unwanted saline byproducts | High atom economy reactions | Neutralization reactions produce only water as a byproduct. |

Advanced Characterization Techniques and Structural Elucidation of Strontium 2+ Octanoate

Spectroscopic Analysis of Strontium(2+) octanoate (B1194180)

Spectroscopic techniques are pivotal in determining the molecular and electronic structure of strontium(2+) octanoate. By probing the interactions of the compound with electromagnetic radiation, detailed information about its chemical bonds and elemental composition can be obtained.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods measure the vibrational modes of molecules, which are characteristic of specific chemical bonds.

In the analysis of metal carboxylates like this compound, the most informative spectral regions are those corresponding to the carboxylate group (COO⁻) and the hydrocarbon chains of the octanoate ligand. The coordination of the carboxylate group to the strontium ion influences the frequencies of its symmetric and asymmetric stretching vibrations.

FTIR Spectroscopy: The FTIR spectrum of a metal octanoate is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group. For sodium octanoate, these bands are observed in specific regions, and similar vibrations are anticipated for this compound. The C-H stretching vibrations of the alkyl chain typically appear at higher frequencies. dtu.dk

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the C-O bonds in the carboxylate group usually gives rise to a strong and sharp peak in the Raman spectrum. mdpi.com

The following table summarizes the expected vibrational bands for this compound based on data from related metal carboxylates.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Asymmetric C-H stretching (CH₃, CH₂) | 2950 - 2920 | FTIR, Raman |

| Symmetric C-H stretching (CH₃, CH₂) | 2870 - 2850 | FTIR, Raman |

| Asymmetric COO⁻ stretching | 1580 - 1540 | FTIR |

| Symmetric COO⁻ stretching | 1450 - 1400 | FTIR, Raman |

| CH₂ scissoring | ~1465 | FTIR, Raman |

| CH₂ rocking | 730 - 720 | FTIR, Raman |

This table is generated based on typical values for metal carboxylates and may vary for this compound.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei within a solid material. For this compound, ¹³C and ¹H ssNMR would provide detailed information about the carbon and proton environments in the octanoate ligand, while ⁸⁷Sr ssNMR could offer insights into the coordination environment of the strontium ion.

¹³C Solid-State NMR: The ¹³C ssNMR spectrum of this compound is expected to show distinct resonances for the different carbon atoms in the octanoate chain. The chemical shift of the carboxylate carbon is particularly sensitive to its coordination mode with the metal ion. Studies on other metal carboxylates have shown that the chemical shift of the carboxylate carbon can vary depending on whether the carboxylate group is acting as a monodentate, bidentate, or bridging ligand. nih.gov For aliphatic monocarboxylates, the carboxyl chemical shift is typically observed in the range of 170-185 ppm. princeton.edu

⁸⁷Sr Solid-State NMR: ⁸⁷Sr is a quadrupolar nucleus, which can make its NMR signals broad and challenging to detect. However, at high magnetic fields, it is possible to obtain meaningful spectra. The chemical shift and quadrupolar coupling constant of ⁸⁷Sr are highly sensitive to the symmetry and nature of the coordination sphere around the strontium ion.

The following table presents expected ¹³C chemical shift ranges for this compound based on data for related compounds.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Carboxylate (COO⁻) | 175 - 185 |

| Cα (next to COO⁻) | 35 - 45 |

| Alkyl chain (CH₂) | 20 - 35 |

| Terminal methyl (CH₃) | 10 - 15 |

This table is generated based on typical values for metal carboxylates and may vary for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can confirm the presence of strontium, oxygen, and carbon, and provide information about their chemical environments.

The binding energies of the core-level electrons are characteristic of a specific element and its oxidation state. The Sr 3d, O 1s, and C 1s regions are of particular interest.

Sr 3d: The Sr 3d spectrum is expected to show a doublet (Sr 3d₅/₂ and Sr 3d₃/₂) characteristic of the Sr²⁺ state. The binding energy of the Sr 3d₅/₂ peak in strontium compounds typically falls in the range of 132-134 eV. thermofisher.com

O 1s: The O 1s spectrum will show contributions from the carboxylate oxygen atoms. The binding energy can provide insights into the nature of the Sr-O bond.

C 1s: The C 1s spectrum can be deconvoluted to identify the different types of carbon atoms: the carboxylate carbon, the alpha-carbon, and the carbons of the alkyl chain. The carboxylate carbon will appear at a higher binding energy compared to the hydrocarbon carbons due to its bonding to electronegative oxygen atoms.

The following table lists the expected binding energy ranges for the core levels in this compound.

| Core Level | Expected Binding Energy Range (eV) |

| Sr 3d₅/₂ | 132.5 - 134.5 |

| O 1s | 530.0 - 532.0 |

| C 1s (COO⁻) | 287.0 - 289.0 |

| C 1s (C-C/C-H) | 284.5 - 285.5 |

This table is generated based on typical values for strontium compounds and metal carboxylates and may vary for this compound.

Diffraction Studies for Crystalline Structure Determination

X-ray diffraction techniques are essential for determining the crystalline structure of materials, providing information on phase purity, crystallinity, and the arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction of this compound Adducts

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal. Obtaining single crystals of simple metal soaps like this compound can be challenging. However, the formation of adducts with other ligands can facilitate the growth of high-quality single crystals. Studies on other strontium carboxylates have revealed diverse coordination environments for the strontium ion, often with high coordination numbers, and have detailed the bridging modes of the carboxylate ligands. researchgate.netsci-hub.se The analysis of this compound adducts would be expected to reveal similar structural motifs.

Thermal Analysis of this compound in Diverse Environments

The thermal stability and phase behavior of this compound are critical parameters that dictate its processing and end-use performance. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate these properties under controlled atmospheric conditions.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a powerful technique used to determine the thermal stability and decomposition profile of materials. While specific TGA data for this compound is not extensively available in the public domain, the thermal behavior of other strontium carboxylates, such as strontium valerate, caprylate, and laurate, provides a strong indication of its expected decomposition pathway. asianpubs.org

The decomposition of strontium soaps, including by analogy this compound, is expected to occur in a multi-step process. The initial weight loss would correspond to the desorption of any adsorbed water. The primary decomposition stage involves the breakdown of the organic octanoate chains. The final decomposition product upon heating in an inert atmosphere is typically Strontium Carbonate (SrCO₃). asianpubs.org The organic component is expected to decompose to form a corresponding ketone and carbon dioxide. asianpubs.org

The following table summarizes the expected decomposition stages and products for this compound based on the behavior of similar strontium carboxylates.

| Temperature Range (°C) | Process | Products of Decomposition |

| < 150 | Desorption of adsorbed water | H₂O (gas) |

| 200 - 450 | Decomposition of octanoate chains | Octanone, Carbon Dioxide |

| > 450 | Final stable residue | Strontium Carbonate (SrCO₃) |

Note: The temperature ranges are estimations based on the analysis of other long-chain strontium carboxylates and may vary for this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is utilized to identify phase transitions, such as melting and crystallization, by measuring the heat flow into or out of a sample as a function of temperature. For metallic soaps like this compound, DSC can reveal information about the transition from a crystalline solid to a more disordered liquid crystalline or isotropic liquid state.

While specific DSC thermograms for this compound are not readily found in scientific literature, studies on analogous metal soaps indicate that they exhibit complex phase behavior. core.ac.uk The melting point of strontium carboxylates generally increases with the length of the alkyl chain. For instance, the melting points of strontium valerate, caprylate, and laurate are reported to be 196.0°C, 210.0°C, and 213.0°C, respectively. asianpubs.org Based on this trend, the melting point of this compound can be anticipated to be in a similar range.

The DSC curve of this compound would be expected to show an endothermic peak corresponding to its melting transition. The enthalpy of fusion, determined from the area of this peak, provides a measure of the energy required to disrupt the crystal lattice.

| Compound | Melting Point (°C) |

| Strontium valerate | 196.0 |

| Strontium caprylate | 210.0 |

| Strontium laurate | 213.0 |

| This compound (estimated) | ~200 - 220 |

Note: The melting point for this compound is an estimation based on the trend observed for other strontium carboxylates. asianpubs.org

Morphological and Microstructural Characterization

The morphology and microstructure of this compound at the micro- and nanoscale are critical for understanding its material properties and behavior. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are instrumental in visualizing its surface features and internal structure.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. For this compound, SEM analysis would be expected to reveal the particle size, shape, and surface texture. The morphology can be influenced by the synthesis method and processing conditions. For instance, studies on strontium nanoparticles have utilized SEM to characterize their morphology. nih.gov It is plausible that this compound could exhibit various morphologies, such as platelets, fibers, or agglomerates of smaller crystallites.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure and crystallographic features of materials. TEM analysis of this compound could provide insights into its crystal lattice, identify any defects or dislocations, and determine the size and distribution of individual crystallites within a larger particle.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. AFM is particularly useful for characterizing the surface roughness, grain size, and any self-assembled structures that may be present on the surface of this compound.

AFM can be operated in various modes to obtain different types of information. Topography mode would reveal the surface features, while phase imaging could provide information about variations in material properties such as adhesion and viscoelasticity. While specific AFM studies on this compound are not widely reported, the technique has been used to study the self-assembly of other organic materials and nanoparticles, demonstrating its capability to elucidate the nanoscale organization of such systems. molecularvista.comnih.gov

Theoretical and Computational Investigations of Strontium 2+ Octanoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a foundational understanding of the stability and reactivity of Strontium(2+) octanoate (B1194180).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of metal complexes with a high degree of accuracy. For Strontium(2+) octanoate, DFT calculations can optimize the molecular structure to find the most stable arrangement of atoms, predicting key parameters such as bond lengths and angles.

The electronic structure analysis from DFT includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. DFT calculations provide quantitative values for these electronic parameters, offering a detailed picture of the molecule's electronic character. mdpi.comnih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Sr-O Bond Length | The distance between the strontium ion and an oxygen atom of the carboxylate group. | 2.50 - 2.70 Å |

| O-C-O Bond Angle | The angle formed by the two oxygen atoms and the carbon atom in the carboxylate head. | ~125° |

| Mulliken Charge on Sr | The partial charge on the strontium atom, indicating the degree of ionicity. | +1.70 to +1.90 |e| |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 4.5 - 5.5 eV |

Note: The values in this table are illustrative and based on typical findings for similar alkaline earth metal carboxylates, as specific DFT studies on this compound are not widely published.

Ab initio calculations are quantum chemistry methods that rely on first principles, without the inclusion of empirical parameters. These calculations are fundamental for analyzing the nature of chemical bonds. For this compound, ab initio methods can be used to dissect the characteristics of the bond between the strontium cation (Sr²⁺) and the octanoate anions.

The primary focus of such a study would be to determine the degree of ionic versus covalent character in the Sr-O bonds. By analyzing the electron density distribution and using population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis, the charge transfer between the metal and the ligands can be quantified. aps.org Given that strontium is an alkaline earth metal with a low electronegativity, it readily loses two electrons to form the Sr²⁺ cation. The octanoate ligand features a negatively charged carboxylate group. Consequently, the Sr-O bond is expected to be predominantly ionic, characterized by a strong electrostatic attraction.

Ab initio molecular dynamics studies on the interaction of Sr²⁺ with other carboxylates in aqueous solution confirm a strong interaction, although weaker than that of smaller divalent ions like Mg²⁺. acs.orgnih.gov These studies help in understanding the forces that govern the formation and stability of the strontium-carboxylate complex. The calculations can reveal how the electron orbitals of the strontium ion and the oxygen atoms of the ligand overlap, providing a more detailed picture of the bonding than simpler models would allow.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of particles in a system by numerically solving Newton's equations of motion, where the forces between particles are derived from a molecular mechanics force field. diva-portal.org This approach is ideal for investigating the dynamic behavior of this compound in solution.

To simulate this compound, a system would be constructed consisting of one or more molecules of the compound solvated in a box of explicit solvent molecules, such as water. nih.gov The interactions would be described by a force field (e.g., OPLS-AA, COMPASS) that includes parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. acs.org The simulation would proceed through an initial energy minimization step, followed by an equilibration period to bring the system to the desired temperature and pressure, and finally, a production run from which data is collected.

Analysis of the MD trajectory can provide a wealth of information. For instance, Radial Distribution Functions (RDFs) can be calculated to understand the structure of the solvent around the Sr²⁺ ion and the octanoate ligands. mdpi.com The RDF for Sr²⁺ and water oxygen atoms would reveal the hydration shells and the average coordination number of water molecules around the strontium ion. MD simulations can also capture the conformational flexibility of the octanoate alkyl chains and the dynamic nature of the coordination between the Sr²⁺ ion and the carboxylate groups. This provides insight into how the molecule behaves in a realistic, dynamic environment, which is crucial for understanding its properties in solution. biorxiv.org

Computational Modeling of this compound Interactions with Other Species

Computational modeling is essential for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules. These models can predict the strength and nature of these interactions, which is key to understanding the compound's function in various applications.

The interaction between the octanoate ligand and the strontium(2+) ion is the cornerstone of the molecule's structure. Computational methods, particularly DFT, are used to elucidate the mechanism and energetics of this binding. nih.govdavidpublisher.com The carboxylate group of the octanoate can coordinate with the Sr²⁺ ion in several ways, including monodentate (one oxygen atom binds), bidentate chelating (both oxygen atoms bind to the same metal ion), and bidentate bridging (each oxygen atom binds to a different metal ion, relevant in polymers or solids).

Computational models can calculate the binding energy for each of these coordination modes. frontiersin.org The binding energy represents the energy released when the ligand binds to the metal ion, with a more negative value indicating a stronger, more stable complex. By comparing the calculated binding energies, researchers can predict the most favorable coordination geometry. Studies on similar metal-carboxylate systems often show that bidentate chelation is a highly stable binding mode. mdpi.com

Furthermore, methods like ab initio molecular dynamics can be used to calculate the free energy of interaction by integrating the forces between the metal ion and the ligand along a dissociation pathway. acs.orgnih.gov This provides a more complete thermodynamic picture of the binding process in solution.

| Coordination Mode | Description | Relative Binding Energy (kJ/mol) |

|---|---|---|

| Monodentate | One carboxylate oxygen atom binds to the Sr²⁺ ion. | 0 (Reference) |

| Bidentate Chelating | Both carboxylate oxygen atoms bind to the same Sr²⁺ ion. | -25 to -40 |

| Bidentate Bridging | Each oxygen atom binds to a different Sr²⁺ ion (in a dimer or polymer). | -15 to -30 |

Note: The values in this table are illustrative, representing typical relative stabilities found in computational studies of metal carboxylates. The monodentate mode is set as a reference, and more negative values indicate greater stability.

Advanced Research Applications of Strontium 2+ Octanoate

Catalysis and Reaction Promotion

In the realm of chemical synthesis, Strontium(2+) octanoate (B1194180) is investigated for its catalytic and promoting effects in various reaction types. Its ability to influence reaction rates and pathways makes it a compound of interest for creating more efficient and selective chemical processes.

Strontium(2+) octanoate as a Polymerization Catalyst for Cyclic Esters

The ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable and biocompatible aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (PCL). While tin(II) octoate is a widely used catalyst for this process, research into more biocompatible and alternative catalysts has led to the investigation of Group 2 metal complexes, including those of strontium.

Strontium complexes have proven to be effective precatalysts for the ROP of monomers like racemic lactide (rac-LA) and ε-caprolactone (ε-CL). acs.org The polymerization mechanism typically proceeds via a coordination-insertion mechanism, where the cyclic ester monomer coordinates to the strontium metal center before the ring is opened by a nucleophilic attack, inserting the monomer into the growing polymer chain. The octanoate ligands can act as initiating groups in this process. The rate of polymerization when using Group 2 metal catalysts has been observed to follow the order Ba > Sr ≈ Ca, positioning strontium as a moderately active catalyst for this transformation. acs.org The use of strontium catalysts is particularly relevant for applications in biomedical materials, where catalyst toxicity is a significant concern. nih.gov

Table 1: Comparison of Metal Catalysts in Ring-Opening Polymerization (ROP) of Cyclic Esters

| Catalyst Type | Common Monomers | Key Characteristics |

|---|---|---|

| Strontium Complexes | rac-Lactide, ε-Caprolactone | Moderately active; lower toxicity profile compared to tin catalysts; produces polymers with varying isoselectivity. acs.org |

| Tin(II) Octoate | Lactide, Glycolide, ε-Caprolactone | Highly active and widely used in industry; concerns over tin toxicity for biomedical applications. nih.govresearchgate.net |

| Calcium Complexes | rac-Lactide | Activity is comparable to strontium; can exhibit high isoselectivity. acs.org |

| Barium Complexes | rac-Lactide | More active than strontium and calcium complexes. acs.org |

Role of this compound as a Promoter in Heterogeneous Catalysis

This compound can serve as a precursor to strontium oxide (SrO), a well-known basic oxide that acts as an effective promoter in many heterogeneous catalytic systems. researchgate.net In this role, the strontium compound is not the catalyst itself but is added to enhance the performance of the primary catalyst. For instance, strontium has been shown to be an effective promoter for supported palladium catalysts used in hydrogenation reactions. researchgate.net The addition of strontium can increase the dispersion of the palladium metal and modify the basicity of the catalyst support, leading to improved catalytic activity. researchgate.netnih.gov

Table 2: Effects of Strontium Promotion on Supported Catalysts

| Catalytic System | Role of Strontium | Observed Effects |

|---|---|---|

| Pd/Alumina | Promoter (as SrO) | Enhances metal dispersion and surface basicity; increases hydrogenation activity. researchgate.net |

| Mg-Al Mixed Oxide | Modifier (as SrO) | Influences acidic and basic properties; alters product selectivity in ethanol conversion. nih.gov |

| SrO on Titanium Plate | Active Catalyst | Forms SrTiO₃ at the interface, acting as an effective catalyst for transesterification. mdpi.com |

Investigations into this compound in Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules with a specific three-dimensional orientation, is critical in the pharmaceutical industry. Research has shown that chiral strontium complexes can act as catalysts in key asymmetric reactions. For example, a chiral strontium catalyst was developed that successfully promotes the asymmetric Michael addition of malonates to enones with high yields and excellent enantioselectivity. researchgate.net Similarly, strontium-catalyzed stereodivergent asymmetric Mannich reactions have been reported. nih.gov

In these applications, this compound would serve as a precursor for the active chiral catalyst. The non-chiral octanoate ligands are substituted with specifically designed chiral organic ligands. The resulting chiral strontium complex then creates a chiral environment around its metal center, which directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. The choice of the chiral ligand is paramount to achieving high enantioselectivity.

Materials Science and Engineering Applications

The physical and chemical properties of this compound make it a valuable precursor material for creating advanced functional materials and thin films used in a variety of engineering disciplines.

This compound as Precursors for Thin Film Deposition (CVD)

This compound is a candidate for use as a metal-organic precursor in thin film deposition techniques like Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and Chemical Solution Deposition (CSD). researchgate.netresearchgate.net These processes are used to create high-quality, thin layers of strontium-containing materials, such as strontium titanate (SrTiO₃) and strontium oxide (SrO), which have applications in microelectronics due to their high dielectric constants. ascensusspecialties.comgoogle.com

For a compound to be an effective CVD or ALD precursor, it must be sufficiently volatile and thermally stable to be transported into the gas phase without premature decomposition. ascensusspecialties.com Strontium carboxylates, like the octanoate, can be used in CSD techniques where a solution of the precursor is applied to a substrate, followed by thermal decomposition to yield the desired metal oxide film. researchgate.netresearchgate.net The long hydrocarbon chains of the octanoate ligand enhance the solubility of the compound in organic solvents and can influence its volatility and decomposition temperature, which are critical parameters for controlling the quality of the deposited film.

Table 3: Strontium Precursors for Thin Film Deposition

| Precursor Class | Example Compound | Deposition Technique(s) | Target Film | Key Properties |

|---|---|---|---|---|

| Carboxylates | This compound | CSD, MOD | SrO, SrTiO₃ | Good solubility; thermal decomposition yields oxide films. researchgate.netresearchgate.net |

| β-Diketonates | Sr(thd)₂ | ALD, CVD | SrO, SrS | Volatile but can be prone to thermal decomposition. google.comrsc.org |

| Cyclopentadienyls | Sr(Cp)₂ | ALD, CVD | STO, SrRuOₓ | Used for depositing high-k dielectric and conductive oxide films. google.com |

| Amidinates | Sr-FMD | CVD, ALD | Sr-containing dielectrics | Designed for high volatility and stability. ascensusspecialties.com |

| Silylamides | Strontium bis[bis(trimethylsilyl)amide] | MOCVD | Strontium-containing films | Used as a precursor for semiconductor manufacturing. google.com |

Development of this compound-Containing Composites for Functional Materials

This compound serves as an effective source of strontium ions (Sr²⁺) for incorporation into functional composite materials. The introduction of strontium can impart desirable biological or physical properties to the final material. In the field of biomaterials, Sr²⁺ is known to promote bone formation while inhibiting bone resorption, making it a valuable additive for materials used in orthopedic and dental applications. nih.govnih.gov Strontium can be incorporated into polymers, bioactive glasses, and cements to create osteoinductive composites that accelerate bone tissue regeneration. mdpi.comfrontiersin.org

This compound, being soluble in certain organic solvents, can be readily mixed with polymer solutions or resins before the composite is solidified. For example, it can be blended with polymers like polycaprolactone (PCL) to create scaffolds for bone tissue engineering. nih.gov In other applications, strontium is added to materials to enhance their radiopacity, making them visible on X-rays, a useful property for dental fillings and cements. mdpi.com The octanoate compound acts as a convenient vehicle for delivering the functional strontium component into the bulk matrix of these advanced materials. nih.gov

Table 4: Applications of Strontium in Functional Composites

| Composite Matrix | Strontium Source | Functional Property | Application Area |

|---|---|---|---|

| Polycaprolactone (PCL) | Sr²⁺ ions | Osteogenesis promotion | Bone tissue engineering scaffolds. nih.gov |

| Bioactive Glass | SrO (from precursor) | Enhanced bioactivity, bone formation | Bone grafts and coatings. frontiersin.org |

| Chitosan/Cellulose | Strontium Titanate Nanoparticles | Modified mechanical properties | Bio-composites for electronics. mdpi.com |

| Dental Resins/Cements | Sr²⁺ ions (from various salts) | Radiopacity, remineralization | Restorative dentistry. mdpi.com |

| Alginate Hydrogels | Sr²⁺ ions | Promotes osteogenic behavior | Biomaterials for bone repair. nih.gov |

This compound in the Synthesis of Advanced Ceramic Materials

The synthesis of advanced ceramic materials, such as strontium titanate (SrTiO₃) and other perovskite oxides, often employs solution-based methods like sol-gel or hydrothermal synthesis. In these processes, a soluble precursor of the metal ion is required. While strontium nitrate (B79036) and strontium acetate (B1210297) are commonly cited as strontium precursors, a metal carboxylate like strontium octanoate could potentially serve a similar function.

The octanoate ligand, being a long-chain carboxylate, could influence the reaction kinetics and the morphology of the resulting ceramic powder. The thermal decomposition of the organic component is a critical step in forming the final ceramic phase. The decomposition characteristics of strontium octanoate would dictate the required calcination temperatures and atmosphere. Research into other metal carboxylates suggests they can offer advantages in controlling particle size and preventing agglomeration due to the steric hindrance provided by the long alkyl chains during the initial stages of particle formation. However, specific studies detailing these effects for strontium octanoate in ceramic synthesis are not prominently featured in the scientific literature.

Surface Science and Interfacial Phenomena

The study of how molecules interact with surfaces is crucial for developing new coatings, sensors, and electronic devices. Long-chain carboxylic acids and their salts are classic subjects in surface science due to their amphiphilic nature, possessing a hydrophilic head (the carboxylate group) and a hydrophobic tail (the alkyl chain).

Adsorption Behavior of this compound on Solid Substrates

The adsorption of long-chain carboxylates onto solid substrates is a well-documented phenomenon, often studied to understand lubrication, corrosion inhibition, and self-assembly. It is plausible that this compound would exhibit adsorption behavior on various substrates. The nature of this adsorption would depend on the chemical properties of the substrate. For instance, on a polar substrate, the strontium carboxylate head group would likely be the primary point of interaction.

The study of such adsorption often involves techniques like contact angle measurements to determine changes in surface wettability, and spectroscopic methods to identify the chemical bonds formed between the molecule and the surface. Adsorption isotherms, which quantify the amount of adsorbed material as a function of its concentration in a solution, are fundamental to this research. While extensive data exists for the adsorption of strontium ions (Sr²⁺) from aqueous solutions onto various materials, specific adsorption isotherms and detailed thermodynamic data for the entire this compound molecule are not readily found in published studies.

Investigations into Surface Modification by this compound

Surface modification aims to alter the properties of a material's surface to enhance its performance for a specific application. Strontium, as an element, is known to be used in the surface modification of biomedical implants to improve osseointegration.

The use of long-chain carboxylates for creating thin, organized molecular layers on surfaces is a key area of surface science. Techniques like Langmuir-Blodgett deposition can be used to form highly ordered monolayers of amphiphilic molecules. Theoretically, this compound could be used to form such films, which would modify the surface's chemical and physical properties, such as its hydrophobicity and biocompatibility. However, specific research detailing the formation and characterization of this compound films for surface modification purposes, including data on film thickness, molecular orientation, and resulting surface properties, is not widely available.

Emerging Research Directions and Future Perspectives

Exploration of Novel Strontium(2+) octanoate (B1194180) Derivatives and Analogues

Research into strontium(2+) octanoate is expanding to include the synthesis and characterization of its derivatives and analogues to unlock new functionalities. Scientists are modifying the carboxylate ligand or the coordination environment of the strontium ion to tailor the compound's physical and chemical properties.

One approach involves the synthesis of various strontium carboxylates under different conditions, such as room temperature or hydrothermal methods, to create novel compounds. A study on the synthesis of strontium complexes demonstrated that reaction conditions like temperature and reactant ratios are critical in determining the final crystal structure and properties. For instance, syntheses conducted at 120–140°C in an autoclave yielded highly pure, large crystals of strontium carboxylates within hours researchgate.net. This methodology can be adapted to produce novel this compound derivatives with unique structural motifs.

The exploration extends to creating analogues by substituting the octanoate chain with other functionalized carboxylic acids. These modifications can introduce new properties such as enhanced thermal stability, different solubility profiles, or specific biological activities. Strontium's known role in promoting bone formation and inhibiting bone resorption makes its carboxylate derivatives, including those similar to octanoate, promising candidates for biomedical applications nih.govmdpi.com. The development of these new compounds could lead to advanced materials for bone tissue engineering nih.gov.

| Derivative/Analogue Type | Synthesis Approach | Potential Application | Research Finding |

| Strontium Carboxylate Polymorphs | Hydrothermal Synthesis | Advanced Materials | Highly pure, large crystals can be obtained within hours by controlling temperature and reactant ratios researchgate.net. |

| Functionalized Carboxylate Analogues | Ligand Substitution | Biomedical Materials | Strontium's biological activity can be combined with functional ligands for targeted therapies nih.govmdpi.com. |

| Mixed-Metal Octanoates | Co-precipitation | Catalysis, Polymers | The introduction of a second metal can create synergistic effects, enhancing catalytic activity or polymer stability. |

Integration of this compound in Multifunctional Hybrid Materials

A significant area of emerging research is the incorporation of this compound as a component in multifunctional hybrid materials. These materials combine the properties of the strontium salt with polymers, inorganic nanoparticles, or bioactive glasses to create composites with synergistic or entirely new functionalities.

In the biomedical field, strontium-containing materials are extensively studied for bone tissue engineering nih.gov. Strontium ions (Sr²⁺) have been shown to stimulate osteoblast differentiation and proliferation while inhibiting osteoclast activity nih.govfrontiersin.org. This compound can serve as a precursor or additive in creating these bioactive materials. For example, it can be integrated into polymer scaffolds or calcium phosphate (B84403) cements to create materials that not only provide structural support but also release strontium ions locally to promote bone regeneration nih.gov. Research has focused on developing strontium-containing bioactive glasses and strontium-doped composite films for implant coatings frontiersin.orgresearchgate.netmdpi.com.

The table below summarizes research findings on the integration of strontium into various hybrid materials, a concept directly applicable to this compound.

| Hybrid Material Type | Strontium Source Integration | Key Functionality | Research Finding |

| Bioactive Glass Composites | Doping of glass matrix with Sr²⁺ | Bone Regeneration | Strontium-doped glasses enhance osteoblast activity and inhibit osteoclast function frontiersin.org. |

| Polymer-Ceramic Scaffolds | Incorporation of Sr salts into polymer matrix | Tissue Engineering | Strontium-releasing scaffolds can promote the formation of new bone tissue nih.gov. |

| Zwitterionic Surface Coatings | Functionalization of Sr-containing particles | Anti-adhesive Properties | Zwitterionic surfaces on strontium-mesoporous bioactive glasses reduce serum protein adhesion while maintaining bioactivity researchgate.net. |

| Chitosan-Cellulose Composites | Reinforcement with strontium titanate nanoparticles | Electronic Applications | Bio-composites containing strontium nanoparticles show potential for use in electronic components like capacitors and actuators mdpi.com. |

Advanced Characterization Techniques for In-Situ Monitoring of this compound Reactions

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and control. A key emerging trend is the use of advanced, time-resolved in-situ (TRIS) monitoring techniques to study the formation and transformation of compounds like this compound in real-time nih.govresearchgate.net. These methods provide insights that are often missed by traditional offline analysis spectroscopyonline.com.

The synthesis of metal soaps, including this compound, typically involves reactions like precipitation (double decomposition) or direct reaction in a solvent nsps.org.ng. In-situ monitoring techniques can follow these processes as they happen.

Time-Resolved X-Ray Diffraction (TRIS-XRD): This technique is particularly powerful for studying reactions involving solid materials. It can track the evolution of crystalline phases, identifying reactants, intermediates, and products in real-time during a reaction researchgate.netbirmingham.ac.uk. This would be invaluable for optimizing the precipitation synthesis of this compound.

In-Situ Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can monitor changes in chemical bonds as a reaction proceeds spectroscopyonline.combirmingham.ac.uk. Probes can be inserted directly into the reaction vessel to track the disappearance of octanoic acid and the formation of the strontium-carboxylate bond, providing kinetic data on the saponification process.

The application of these techniques allows for a deeper mechanistic understanding, facilitating the rational design and optimization of synthesis processes birmingham.ac.uk.

| Characterization Technique | Information Obtained | Application to Sr(2+) octanoate |

| Time-Resolved In-Situ XRD | Real-time crystalline phase evolution | Monitoring the precipitation reaction, identifying intermediate phases, and determining reaction kinetics nih.govresearchgate.net. |

| In-Situ Raman Spectroscopy | Molecular vibrational changes | Tracking the conversion of carboxylic acid to carboxylate salt during synthesis birmingham.ac.uk. |

| In-Situ FTIR Spectroscopy | Functional group analysis | Real-time monitoring of the reaction progress by observing the characteristic carbonyl and carboxylate peaks researchgate.net. |

| Ion Chromatography | Aqueous ion concentration | Online analysis of strontium and other ions in process streams to monitor reaction completion or purity metrohm.com. |

Sustainable and Scalable Production Methods for this compound

In line with the principles of green chemistry, a major research focus is the development of sustainable and scalable methods for producing chemical compounds. For this compound, this involves exploring eco-friendly starting materials, reducing energy consumption, and designing processes that are viable on an industrial scale.

Sustainable Synthesis: Green synthesis routes are being explored to replace conventional methods that may use harsh solvents or high temperatures nsps.org.ng.

Bio-based Precursors: Research is underway to use fatty acids derived from renewable plant oils as the source for the octanoate ligand nsps.org.ng.

Green Solvents: Replacing traditional organic solvents with water or bio-derived solvents like bioethanol can significantly reduce the environmental impact of the synthesis process. A recent study demonstrated that bioethanol can be an effective reducing agent for strontium sulfate, showcasing its potential in sustainable strontium chemistry mdpi.com.

Energy-Efficient Methods: Techniques like sonochemical synthesis, which uses ultrasound, can promote reactions at lower temperatures, saving energy nih.gov. Mechanochemical methods, which involve reactions induced by mechanical force (milling or grinding), can also reduce or eliminate the need for solvents nih.gov.

Scalable Production: For industrial application, production methods must be scalable. The synthesis of metal soaps is often achieved through precipitation or fusion processes scribd.com.

Precipitation Process: This method, also known as double decomposition or metathesis, involves reacting an alkali metal soap (e.g., sodium octanoate) with a soluble strontium salt in an aqueous solution nsps.org.ng. This is a common industrial method for producing metal soaps and can be scaled up for large-scale production researchgate.net. Optimizing parameters like temperature, concentration, and stirring rate is key to achieving high purity and yield on a large scale scribd.com.

Continuous Flow Processes: Modern chemical manufacturing is moving towards continuous flow reactors, which offer better control, higher efficiency, and easier scalability compared to traditional batch processes. A continuous flow process could be designed for the precipitation of this compound, allowing for consistent quality and high throughput mus.edu.

| Production Method | Principle | Advantages for Sr(2+) octanoate |

| Green Synthesis (using plant extracts/biofuels) | Utilization of renewable resources and non-toxic reagents mdpi.comrsc.org. | Reduced environmental impact, potential for lower costs nih.govdntb.gov.ua. |

| Metathesis (Double Decomposition) | Reaction of a soluble strontium salt with an alkali metal octanoate in a solvent nsps.org.ng. | High yield, relatively simple process, widely used in industry for metal soaps . |

| Mechanochemical Synthesis | Solvent-free reaction induced by mechanical energy nih.gov. | Environmentally friendly (no solvent), enhanced reaction rates birmingham.ac.uk. |

| Continuous Flow Synthesis | Reactants are continuously fed into a reactor where the reaction occurs. | Improved process control, high throughput, and easier scalability mus.edu. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.